4,2'-Dihydroxy-4',6'-dimethoxydihydrochalcone
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Overview
Description
4,2’-Dihydroxy-4’,6’-dimethoxydihydrochalcone is a dihydrochalcone compound, a type of flavonoid. It is known for its various biological activities, including anti-inflammatory and cytotoxic properties . This compound is isolated from natural sources such as the stem wood of Dracaena loureiri .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,2’-Dihydroxy-4’,6’-dimethoxydihydrochalcone typically involves the condensation of appropriate substituted benzaldehydes and acetophenones under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an alcohol solvent like ethanol .
Industrial Production Methods
This may include the use of continuous flow reactors and more efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
4,2’-Dihydroxy-4’,6’-dimethoxydihydrochalcone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
4,2’-Dihydroxy-4’,6’-dimethoxydihydrochalcone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its anti-inflammatory and cytotoxic properties.
Medicine: Investigated for potential therapeutic uses, including anti-cancer and anti-inflammatory treatments.
Industry: Utilized in the development of pharmaceuticals and as a natural product in cosmetic formulations.
Mechanism of Action
The mechanism of action of 4,2’-Dihydroxy-4’,6’-dimethoxydihydrochalcone involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects . Additionally, its cytotoxic effects are believed to be due to its ability to induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dihydroxy-2,6-dimethoxydihydrochalcone: Another dihydrochalcone with similar COX inhibitory activity.
2’,4’-Dihydroxy-4,6’-dimethoxydihydrochalcone: Known for its cytotoxic properties against cancer cell lines.
Uniqueness
4,2’-Dihydroxy-4’,6’-dimethoxydihydrochalcone is unique due to its specific substitution pattern, which contributes to its distinct biological activities. Its combination of hydroxyl and methoxy groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
42546-55-4 |
---|---|
Molecular Formula |
C17H18O5 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C17H18O5/c1-21-13-9-15(20)17(16(10-13)22-2)14(19)8-5-11-3-6-12(18)7-4-11/h3-4,6-7,9-10,18,20H,5,8H2,1-2H3 |
InChI Key |
VFHSXDLCCBWTTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)CCC2=CC=C(C=C2)O)O |
Origin of Product |
United States |
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